N-cycloheptyl-N'-(4-fluorobenzyl)thiourea
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Overview
Description
N-cycloheptyl-N'-(4-fluorobenzyl)thiourea, also known as FC-4-41, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thioureas and has a molecular formula of C16H21FN2S. The objective of
Mechanism of Action
The mechanism of action of N-cycloheptyl-N'-(4-fluorobenzyl)thiourea is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. It has also been found to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to its anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have anti-inflammatory properties by inhibiting the activity of certain enzymes involved in the inflammatory response. In addition, it has been found to have antioxidant properties, which may help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One advantage of using N-cycloheptyl-N'-(4-fluorobenzyl)thiourea in lab experiments is its potential therapeutic properties. This compound has been found to have anti-cancer and anti-inflammatory properties, making it a promising candidate for the development of new drugs. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the research on N-cycloheptyl-N'-(4-fluorobenzyl)thiourea. One direction is to further investigate its mechanism of action, particularly in cancer cells. This may help identify new targets for the development of anti-cancer drugs. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. In addition, future research may focus on the development of new derivatives of this compound with improved properties.
Synthesis Methods
The synthesis method of N-cycloheptyl-N'-(4-fluorobenzyl)thiourea involves the reaction between 4-fluorobenzyl isothiocyanate and cycloheptylamine in the presence of a base such as potassium carbonate. This reaction leads to the formation of the desired product, which can be purified through recrystallization using a suitable solvent.
Scientific Research Applications
N-cycloheptyl-N'-(4-fluorobenzyl)thiourea has been found to have potential therapeutic properties in scientific research. This compound has been studied for its ability to inhibit the growth of cancer cells, particularly in prostate cancer. In addition, it has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-cycloheptyl-3-[(4-fluorophenyl)methyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2S/c16-13-9-7-12(8-10-13)11-17-15(19)18-14-5-3-1-2-4-6-14/h7-10,14H,1-6,11H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHACEMCZULYGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=S)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24793675 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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